molecular formula C11H13N5O2 B12908455 5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one CAS No. 61693-28-5

5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one

Cat. No.: B12908455
CAS No.: 61693-28-5
M. Wt: 247.25 g/mol
InChI Key: MUVVHLRVRSMJLK-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Planar pyrimidine ring with bond lengths consistent with aromatic delocalization (C-N: 1.33–1.37 Å, C=O: 1.23 Å).
  • Dihedral angle of 48.2° between the pyrimidine ring and 4-methoxyanilino substituent, indicating moderate conjugation.
  • Hydrogen bonding network involving N-H···O and N-H···N interactions stabilizing the crystal lattice.

NMR Spectral Signatures

Key 1H and 13C NMR features (DMSO-d6):

Nucleus δ (ppm) Assignment
1H 3.73 (s, 3H) Methoxy -OCH3
1H 6.85–7.12 (m, 4H) 4-methoxyphenyl aromatic protons
1H 8.21 (s, 1H) Pyrimidine H-3
13C 162.4 C=O (position 4)
13C 156.8 C-2 (N-linked to aniline)

The absence of NH2 signals at δ > 5.0 ppm suggests intramolecular hydrogen bonding. 15N NMR confirms two distinct amino environments at δ -325.1 (C5-NH2) and -318.7 ppm (C6-NH2).

Tautomeric Forms and Resonance Stabilization Mechanisms

This compound exhibits three dominant tautomeric forms (Figure 2):

  • Lactam form (1H-tautomer) : Predominant in solid state and polar solvents, stabilized by conjugation between C=O and adjacent NH groups.
  • Lactim form (3H-tautomer) : Minor contributor (<5%) with proton migration to N-3, observed in non-polar solvents.
  • Imino form : Transient species detected via time-resolved spectroscopy during proton-transfer reactions.

Resonance stabilization energy calculations (MNDO method) reveal:

  • Aromatic sextet maintained through delocalization of π-electrons across N1-C2-N3-C4-O motifs.
  • Conjugative stabilization (ΔE = 28.7 kJ/mol) from 4-methoxyanilino’s electron-donating methoxy group enhancing ring electron density.

Comparative Analysis with Analogous Pyrimidine Derivatives

Table 2 highlights structural and electronic differences from related compounds:

Compound Substituents logP H-bond Capacity
This compound 2-(4-MeO-C6H4-NH), 5,6-NH2 1.42 4 donors, 5 acceptors
5,6-Diaminopyrimidine-4-thiol 4-SH, 5,6-NH2 0.89 3 donors, 4 acceptors
5,6-Diamino-2-methylpyrimidin-4(1H)-one 2-CH3, 5,6-NH2 0.67 3 donors, 4 acceptors

Critical distinctions include:

  • Enhanced lipophilicity from the 4-methoxyanilino group (logP = 1.42 vs 0.67 for methyl analog).
  • Unique hydrogen-bonding topology enabling selective protein target engagement compared to thiol-containing analogs.
  • Reduced tautomeric flexibility relative to unsubstituted 4-pyrimidone due to steric and electronic effects of the 2-substituent.

Properties

CAS No.

61693-28-5

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

4,5-diamino-2-(4-methoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H13N5O2/c1-18-7-4-2-6(3-5-7)14-11-15-9(13)8(12)10(17)16-11/h2-5H,12H2,1H3,(H4,13,14,15,16,17)

InChI Key

MUVVHLRVRSMJLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidin-4-one Core with Diamino Substitutions

The preparation typically begins with the synthesis of a 5,6-diaminopyrimidin-4(1H)-one intermediate. A reliable approach involves:

  • Starting materials: Condensation of guanidine carbonate with diethyl 2-acetamidomalonate in ethanol or isopropanol to yield 5-acetamido-2-amino-4,6-dihydroxypyrimidine derivatives.
  • Hydrolysis and amination: Treatment with concentrated hydrochloric acid converts acyl derivatives to 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Chlorination: Using phosphorus oxychloride (POCl₃) in the presence of quaternary ammonium chlorides (e.g., methyltriethylammonium chloride) at elevated temperatures (around 100-105°C) for 20-30 hours converts hydroxyl groups to chlorides, yielding 2,5-diamino-4,6-dichloropyrimidine intermediates with yields ranging from 50-65%.
Step Reagents/Conditions Product Yield (%) Notes
Condensation Guanidine carbonate + diethyl 2-acetamidomalonate, EtOH/iPrOH 5-acetamido-2-amino-4,6-dihydroxypyrimidine - Base intermediate
Hydrolysis Concentrated HCl 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Converts acyl to amino
Chlorination POCl₃ + quaternary ammonium chloride, 100-105°C, 20-30 h 2,5-diamino-4,6-dichloropyrimidine 50-65 Key intermediate for substitution

Introduction of the 4-Methoxyanilino Group at Position 2

The 2-position substitution with 4-methoxyaniline is typically achieved by nucleophilic aromatic substitution (SNAr) on the 2,5-diamino-4,6-dichloropyrimidine intermediate:

  • Reaction conditions: The dichloropyrimidine is reacted with 4-methoxyaniline under reflux in an appropriate solvent (e.g., ethanol or DMF) with a base such as triethylamine or diisopropylethylamine to facilitate substitution.
  • Selectivity: The chlorine at position 2 is more reactive due to electronic effects, allowing selective substitution by the 4-methoxyanilino group.
  • Purification: The product is isolated by filtration or extraction, followed by recrystallization.

Final Amination at Positions 5 and 6

  • The amino groups at positions 5 and 6 are introduced or preserved during the initial steps; however, if further amination is required, reductive amination or amination using ammonia or amine sources under controlled conditions can be employed.
  • Careful control of pH and temperature is necessary to avoid degradation of the pyrimidinone ring.

Detailed Research Findings and Analytical Data

Reaction Conditions and Yields

Reaction Step Temperature (°C) Time (h) Solvent Yield (%) Notes
Chlorination with POCl₃ 100-105 20-30 None (neat or minimal solvent) 50-65 Use of quaternary ammonium chloride enhances yield
Nucleophilic substitution with 4-methoxyaniline 80-110 (reflux) 12-24 Ethanol or DMF 60-75 Base catalyzed, selective substitution at C-2
Amination at C-5 and C-6 (if needed) 50-80 6-12 Aqueous ammonia or amine solution 70-85 Mild conditions to preserve ring

Spectroscopic and Analytical Characterization

  • NMR (¹³C and ¹H): Characteristic chemical shifts for pyrimidinone carbons and amino substituents confirm substitution pattern.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C₁₂H₁₄N₆O₂ (approximate for the target compound) with fragmentation patterns confirming the presence of methoxyanilino and diaminopyrimidinone moieties.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and oxygen percentages align with theoretical values, confirming purity.
  • Chromatography: HPLC or TLC monitoring ensures reaction completion and product purity.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 Guanidine carbonate + diethyl 2-acetamidomalonate EtOH/iPrOH, reflux 5-acetamido-2-amino-4,6-dihydroxypyrimidine - Base pyrimidine intermediate
2 5-acetamido-2-amino-4,6-dihydroxypyrimidine Conc. HCl, heat 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Hydrolysis to amino derivative
3 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride POCl₃ + quaternary ammonium chloride, 100-105°C, 20-30 h 2,5-diamino-4,6-dichloropyrimidine 50-65 Chlorination step
4 2,5-diamino-4,6-dichloropyrimidine + 4-methoxyaniline Reflux in EtOH/DMF, base 5,6-diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one 60-75 Selective substitution at C-2

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5,6-Diamino-2-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents (Positions) Key Properties/Applications References
5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one 4-Methoxyanilino (2), Diamino (5,6) Potential enzyme modulation
5,6-Diamino-2-(4-morpholinyl)pyrimidin-4(1H)-one Morpholinyl (2), Diamino (5,6) Undisclosed (structural analog)
6-Amino-4-(4-methylanilino)-1H-pyrimidin-2-one 4-Methylanilino (4), Amino (6) Pharmacological chaperone potential
5,6-Diamino-4(1H)-pyrimidinone Diamino (5,6), Hydroxy (4) Intermediate for antitumor agents
2-Thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one Thioxo (2), Pyrido-fused ring Antitumor activity (IC₅₀: 2.5–8 µM)
6-Amino-2-(dimethylamino)pyrimidin-4(1H)-one Dimethylamino (2), Amino (6) Solubility enhancement

Key Observations :

  • Thioxo vs. Amino: Thioxo derivatives (e.g., compounds in –4) exhibit higher antitumor potency, likely due to increased hydrogen bonding and π-stacking interactions .
  • Solubility: Dimethylamino substituents () improve water solubility compared to aromatic anilino groups, which may limit bioavailability in the target compound.

SAR (Structure-Activity Relationship) Trends

  • Position 2: Aromatic substituents (e.g., methoxyanilino) improve target affinity but reduce solubility. Smaller groups (e.g., morpholinyl) balance lipophilicity and solubility .
  • Positions 5–6: Diamino groups are critical for hydrogen-bond donor capacity, as seen in intermediates for antitumor agents ().

Biological Activity

5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N6_{6}O
  • Molecular Weight : 232.25 g/mol
  • IUPAC Name : 5,6-diamino-2-(4-methoxyphenyl) pyrimidin-4(3H)-one

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study involving various pyrimidine derivatives demonstrated that compounds with methoxy substitutions exhibited significant cytotoxicity against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

The presence of the methoxy group appears to enhance the compound's ability to inhibit cell proliferation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study of various pyrimidine derivatives, it was found that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
C. albicans6.63

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Research has indicated that pyrimidine derivatives can reduce inflammation markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of pyrimidine derivatives included testing on various cancer cell lines such as MCF-7 and A549. The study concluded that compounds similar to this compound demonstrated significant inhibition of cell growth compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, several derivatives were synthesized and tested against common pathogens. The results indicated that specific modifications, such as the introduction of methoxy groups, significantly enhanced antibacterial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted pyrimidine precursors with 4-methoxyaniline. For example, analogous pyrimidinones are synthesized using one-pot Biginelli reactions under reflux conditions with catalysts like HCl or Lewis acids . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometry of reactants. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structure .

Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Structural analysis : Single-crystal X-ray diffraction (as in related pyrimidinones) resolves tautomeric forms and hydrogen-bonding networks .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns; IR identifies amino and carbonyl groups.
  • Physicochemical properties : HPLC determines purity (>95%), while melting points (214–216°C, similar to pyrimidinone derivatives) and solubility in DMSO/water mixtures are assessed via shake-flask methods .

Q. How can researchers design experiments to evaluate its solubility and stability under physiological conditions?

  • Methodological Answer : Use pH-dependent solubility studies (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4) with UV-Vis spectroscopy for quantification. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from differences in metabolic stability or cell membrane permeability. Address this by:

  • Comparative assays : Use parallel in vitro (e.g., enzyme inhibition) and ex vivo (e.g., hepatic microsome stability) studies.
  • Theoretical alignment : Link results to a conceptual framework (e.g., structure-activity relationships) to identify steric/electronic modifiers .
  • Example: If in vitro IC50_{50} values conflict with in vivo efficacy, evaluate bioavailability via pharmacokinetic profiling (Cmax_{max}, AUC) .

Q. What experimental designs are suitable for investigating its environmental fate and ecotoxicological impact?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Assess biodegradability (OECD 301D test) and hydrolysis/photolysis rates under controlled conditions .
  • Phase 2 (Field) : Use split-plot designs (as in agricultural studies) to monitor compound distribution in soil/water matrices .
  • Data integration : Combine abiotic (e.g., adsorption coefficients) and biotic (e.g., Daphnia magna toxicity) data for risk assessment models .

Q. How can computational methods enhance understanding of its mechanism of action?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina with crystal structures from PDB .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to identify key interactions .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

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